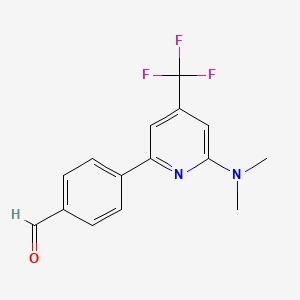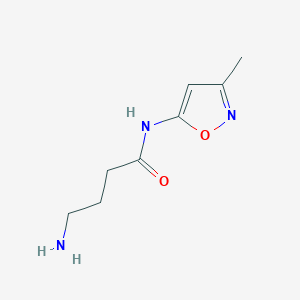![molecular formula C13H22N4 B1469715 1-({2-méthyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}méthyl)pipérazine CAS No. 1427380-25-3](/img/structure/B1469715.png)
1-({2-méthyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}méthyl)pipérazine
Vue d'ensemble
Description
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine is a useful research compound. Its molecular formula is C13H22N4 and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potentiel thérapeutique
Les composés contenant de l'imidazole, comme le 1-({2-méthyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}méthyl)pipérazine, présentent une large gamme de propriétés chimiques et biologiques . Ils sont devenus un synthon important dans le développement de nouveaux médicaments .
Activité antibactérienne
Certains dérivés de ce composé ont montré une activité antibactérienne . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antibactériens .
Activité anticancéreuse
Certains dérivés de ce composé ont montré une activité antiproliférative prometteuse contre les lignées cellulaires cancéreuses humaines . Cela suggère des applications potentielles dans le développement de médicaments anticancéreux .
Activité antimycobactérienne
Certains composés contenant de l'imidazole ont montré une activité antimycobactérienne puissante . Cela suggère des applications potentielles dans le traitement des maladies causées par Mycobacterium tuberculosis .
Activité anti-inflammatoire
Des dérivés de l'imidazole ont été rapportés comme ayant des propriétés anti-inflammatoires . Cela suggère des applications potentielles dans le traitement des maladies inflammatoires .
Activité antidiabétique
Des dérivés de l'imidazole ont également été rapportés comme ayant des propriétés antidiabétiques . Cela suggère des applications potentielles dans le traitement du diabète .
Activité antivirale
Les dérivés de la pipérazine, qui font partie de la structure de ce composé, ont montré une activité antivirale . Cela suggère des applications potentielles dans le traitement des infections virales .
Activité antipsychotique
Le 3-(pipérazin-1-yl)-1,2-benzothiazole, un composé structurellement similaire au this compound, a été utilisé comme substance médicamenteuse antipsychotique . Cela suggère des applications potentielles dans le traitement des troubles psychiatriques .
Analyse Biochimique
Biochemical Properties
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors on cell membranes, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex .
Cellular Effects
The effects of 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine on cells are diverse. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to activate certain kinases, which in turn phosphorylate target proteins, altering their activity and function . Additionally, this compound can influence cell proliferation and apoptosis, making it a valuable tool in cancer research .
Molecular Mechanism
At the molecular level, 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain proteases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a loss of activity . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can occur . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response . Toxicity studies have indicated that high doses can lead to organ damage and other adverse outcomes .
Metabolic Pathways
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes or passively diffuse into cells . Once inside, it may localize to specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine is crucial for its activity. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .
Propriétés
IUPAC Name |
2-methyl-3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-11-12(10-16-8-5-14-6-9-16)17-7-3-2-4-13(17)15-11/h14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMHQTNASCFIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CCCCC2=N1)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140653 | |
| Record name | Imidazo[1,2-a]pyridine, 5,6,7,8-tetrahydro-2-methyl-3-(1-piperazinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-25-3 | |
| Record name | Imidazo[1,2-a]pyridine, 5,6,7,8-tetrahydro-2-methyl-3-(1-piperazinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine, 5,6,7,8-tetrahydro-2-methyl-3-(1-piperazinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1469633.png)



![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1469638.png)



![2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile](/img/structure/B1469645.png)





